molecular formula C8H8BrN3 B11884387 8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine

8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11884387
M. Wt: 226.07 g/mol
InChI Key: UOUUQQAVBVMQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents . The unique structure of this compound makes it a valuable scaffold for drug discovery and development.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Halogen exchange reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Compared to other imidazo[1,2-a]pyridine derivatives, it exhibits enhanced potency against certain bacterial strains and has a broader spectrum of activity .

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

8-bromo-2-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C8H8BrN3/c1-5-7(10)12-4-2-3-6(9)8(12)11-5/h2-4H,10H2,1H3

InChI Key

UOUUQQAVBVMQHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.